molecular formula C11H21NO5 B8203096 tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate

tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate

Cat. No.: B8203096
M. Wt: 247.29 g/mol
InChI Key: WFCUBYDJWBMIDO-UHFFFAOYSA-N
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Description

tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate is a chemical compound with the molecular formula C14H26O6. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate typically involves the reaction of tert-butyl chloroacetate with 2-methylpropan-2-yl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and 2-methylpropan-2-yl groups.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
  • Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required.

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-10(2,3)16-8(13)7-15-12-9(14)17-11(4,5)6/h7H2,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCUBYDJWBMIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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